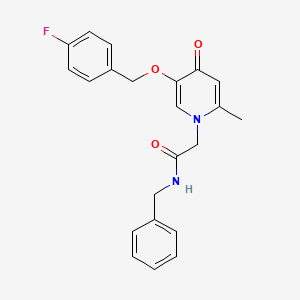

N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that features a benzyl group, a fluorobenzyl ether, and a pyridinone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

Introduction of the Fluorobenzyl Ether: This step involves the reaction of the pyridinone intermediate with 4-fluorobenzyl bromide under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

Reduction: Reduction reactions can target the carbonyl group in the pyridinone moiety.

Substitution: Nucleophilic substitution reactions can occur at the benzyl and fluorobenzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Products may include benzoic acids or ketones.

Reduction: Alcohols or amines can be formed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C24H25FN4O5

- Molecular Weight : 468.48 g/mol

- CAS Number : 518048-02-7

The structure features a pyridine ring, which is known for its biological activity, particularly in drug design.

Antibacterial Activity

Recent studies have highlighted the potential of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide as an inhibitor of Pseudomonas aeruginosa LpxC, an enzyme critical for bacterial survival. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its binding affinity and residence time on the target enzyme, potentially leading to the development of new antibacterial agents with prolonged activity post-exposure .

Cancer Research

The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. Its structural similarity to known kinase inhibitors suggests it may serve as a lead compound in developing targeted therapies for various cancers. Studies have shown that derivatives of similar compounds can effectively inhibit tumor growth in vitro and in vivo models .

Inhibition Mechanisms

Research indicates that this compound functions through competitive inhibition of the target enzyme's active site. This mechanism is crucial for designing drugs that can effectively disrupt bacterial cell wall synthesis or inhibit cancer cell proliferation .

Structure-Kinetic Relationships

The kinetic profiles of this compound have been studied to optimize its efficacy. By understanding how different structural modifications affect binding kinetics, researchers aim to develop compounds with improved pharmacokinetic properties, leading to better therapeutic outcomes .

Case Studies

Mécanisme D'action

The mechanism of action of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzyl-2,4-dichlorobenzamide

- N-benzyl-2-bromobenzenesulfonamide

- 2-bromo-N-(4-fluorobenzyl)benzenesulfonamide

Uniqueness

N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of both a fluorobenzyl ether and a pyridinone moiety, which are not commonly found together in similar compounds. This unique combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25FN4O5, with a molecular weight of 468.48 g/mol. The presence of a fluorobenzyl group and a pyridine derivative suggests potential interactions with various biological targets.

Biological Activity Overview

N-benzyl derivatives, particularly those containing acetamides, have been investigated for various biological activities, including:

- Antiviral Activity : Research indicates that certain N-benzyl-acetamides exhibit inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. For instance, compounds in this class have shown IC50 values ranging from 1.11 to 7.50 μM, demonstrating significant antiviral potential comparable to established drugs like remdesivir .

- Anticonvulsant Properties : Studies on similar compounds suggest that N-benzyl-2-acetamidoacetamides possess anticonvulsant activity. For example, derivatives have shown effective ED50 values in animal models, indicating their potential as therapeutic agents for seizure disorders .

- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of related compounds, highlighting their effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies reveal that modifications can enhance their potency against specific pathogens .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : The compound's ability to inhibit RdRp suggests it interferes with viral RNA synthesis, crucial for the replication of viruses like SARS-CoV-2.

- Modulation of Neurotransmitter Activity : Its anticonvulsant effects may arise from interactions with neurotransmitter systems, possibly enhancing GABAergic activity or inhibiting excitatory pathways.

Case Studies and Research Findings

Several studies have reported on the biological activities of N-benzyl derivatives:

| Study | Compound | Activity | IC50/ED50 Values |

|---|---|---|---|

| 6d5 | SARS-CoV-2 RdRp Inhibition | 1.11 ± 0.05 μM | |

| 18 | Anticonvulsant (i.p.) | 8.3 mg/kg | |

| Various | Antimicrobial Activity | Varies by compound |

Notable Findings

- In a study evaluating the antiviral efficacy against SARS-CoV-2, compound 6d5 was identified as a potent inhibitor with an IC50 value lower than that of remdesivir .

- The anticonvulsant activity study highlighted that certain structural modifications significantly enhanced efficacy, with specific derivatives showing competitive ED50 values compared to phenytoin .

- Antimicrobial studies emphasize the need for novel compounds with improved spectra of activity against resistant bacterial strains, suggesting that further optimization of N-benzyl derivatives could yield promising candidates .

Propriétés

IUPAC Name |

N-benzyl-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3/c1-16-11-20(26)21(28-15-18-7-9-19(23)10-8-18)13-25(16)14-22(27)24-12-17-5-3-2-4-6-17/h2-11,13H,12,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZNZGTUIAOJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.